4-(2-Aminoethoxy)benzamide
CAS No.: 50714-69-7
Cat. No.: VC3803910
Molecular Formula: C9H12N2O2
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50714-69-7 |
|---|---|
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.2 g/mol |
| IUPAC Name | 4-(2-aminoethoxy)benzamide |
| Standard InChI | InChI=1S/C9H12N2O2/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6,10H2,(H2,11,12) |
| Standard InChI Key | MHIAMONBYDFGFO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)N)OCCN |
| Canonical SMILES | C1=CC(=CC=C1C(=O)N)OCCN |
Introduction
Chemical Characteristics and Physicochemical Properties
Structural and Molecular Features
4-(2-Aminoethoxy)benzamide consists of a benzamide core substituted with a 2-aminoethoxy group at the fourth position. The molecule’s planar aromatic ring and flexible ethoxyamine side chain contribute to its solubility in polar solvents and reactivity in synthetic pathways . Key molecular descriptors include:
The compound’s moderate lipophilicity (LogP = 1.52) and high polar surface area (78.34 Ų) suggest balanced membrane permeability and solubility, making it suitable for further derivatization in drug discovery .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 4-(2-aminoethoxy)benzamide typically begins with 4-hydroxybenzamide, which undergoes alkylation with 2-chloroethylamine hydrochloride under basic conditions. A patented method (US4081447 A1) describes the reaction of 4-(bromomethyl)benzoic acid esters with ethanolamine derivatives, followed by hydrolysis to yield the target compound . Key steps include:
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Alkylation:
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4-Hydroxybenzamide + 2-chloroethylamine → 4-(2-chloroethoxy)benzamide
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Reagents: K₂CO₃, DMF, 60°C, 12 hours.
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Amination:
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Substitution of the chloride with ammonia via nucleophilic displacement:
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4-(2-chloroethoxy)benzamide + NH₃ → 4-(2-aminoethoxy)benzamide
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Conditions: Ethanol, reflux, 24 hours.
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Reactivity and Derivative Formation
The primary amine group in the 2-aminoethoxy side chain enables diverse functionalization:
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Acylation: Reacts with acyl chlorides to form amide derivatives.
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Epoxide Ring-Opening: Patent literature documents its reaction with 5-(2,3-epoxy)propoxy-3,4-dihydrocarbostyril to generate spirocyclic compounds with potential bioactivity.
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Coordination Chemistry: The amine and amide groups may act as ligands for metal ions, though specific complexes remain unreported in available literature .
Applications in Materials Science and Drug Development
Polymer Chemistry
The reactive amine group facilitates incorporation into polymeric matrices:
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Epoxy Resins: Serves as a curing agent, enhancing crosslinking density and thermal stability.
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Dendrimers: Acts as a branching unit in dendritic architectures for drug delivery systems .
Pharmacophore Modeling
Quantum mechanical calculations on 4-(2-aminoethoxy)benzamide reveal:
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